Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin
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Overview
Description
Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin is a synthetic derivative of curcumin, a natural compound found in turmeric. This compound is characterized by the presence of tert-butyl-dimethylsilyl groups attached to the hydroxyl groups of curcumin, enhancing its stability and solubility. It has a molecular formula of C33H52O6Si2 and a molecular weight of 600.93 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin typically involves the protection of the hydroxyl groups of curcumin using tert-butyl-dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is usually carried out in an anhydrous solvent like dichloromethane (DCM) under inert atmosphere conditions to prevent moisture interference .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrocurcumin derivatives.
Substitution: The tert-butyl-dimethylsilyl groups can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting groups.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrocurcumin derivatives.
Substitution: Various functionalized curcumin derivatives depending on the substituent introduced.
Scientific Research Applications
Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying curcumin derivatives.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and Alzheimer’s due to its enhanced stability and bioavailability compared to curcumin.
Industry: Utilized in the development of novel pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.
Anti-inflammatory Activity: It inhibits the activity of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as NF-κB and MAPK.
Comparison with Similar Compounds
Similar Compounds
Curcumin: The parent compound, less stable and less bioavailable compared to its silylated derivative.
Tetrahydrocurcumin: A hydrogenated derivative of curcumin with enhanced antioxidant properties.
Bisdemethoxycurcumin: A curcumin derivative lacking methoxy groups, with distinct biological activities.
Uniqueness
Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin stands out due to its enhanced stability and solubility, making it more suitable for various research and therapeutic applications compared to its parent compound and other derivatives .
Biological Activity
Di-(O-tert-Butyl-dimethylsilyl) 3,5-Dihydroxycurcumin (DBDC) is a synthetic derivative of curcumin, a natural polyphenolic compound derived from turmeric (Curcuma longa). This compound has garnered attention due to its enhanced stability and solubility compared to its parent compound, curcumin. The biological activity of DBDC is primarily attributed to its antioxidant, anti-inflammatory, and anticancer properties.
Chemical Structure and Properties
DBDC is characterized by the presence of two tert-butyl-dimethylsilyl groups attached to the hydroxyl groups of curcumin. Its molecular formula is C33H52O6Si2 with a molecular weight of 600.93 g/mol. The modification of the hydroxyl groups significantly enhances the compound's lipophilicity and bioavailability, making it a potential candidate for therapeutic applications.
The biological effects of DBDC can be attributed to several mechanisms:
- Antioxidant Activity : DBDC exhibits strong free radical scavenging capabilities, reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
- Anti-inflammatory Activity : The compound inhibits pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation. This effect is particularly relevant in chronic inflammatory conditions.
- Anticancer Activity : DBDC has been shown to induce apoptosis in cancer cells through modulation of signaling pathways such as NF-κB and MAPK. It can inhibit tumor growth by interfering with cell cycle progression and promoting cell death in various cancer cell lines.
Research Findings
Numerous studies have explored the biological activity of DBDC, highlighting its therapeutic potential:
- Antioxidant Studies : Research indicates that DBDC significantly reduces reactive oxygen species (ROS) levels in vitro, demonstrating its efficacy as an antioxidant agent.
- Anti-inflammatory Studies : In cell culture models, DBDC was found to lower levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential in managing inflammatory diseases.
- Anticancer Studies : In vitro assays demonstrated that DBDC effectively inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells, with IC50 values indicating potent anticancer activity .
Comparison with Curcumin and Other Derivatives
Compound | Stability | Bioavailability | Antioxidant Activity | Anticancer Activity |
---|---|---|---|---|
Curcumin | Low | Low | Moderate | Moderate |
Tetrahydrocurcumin | Moderate | Moderate | High | Moderate |
This compound | High | High | Very High | High |
DBDC stands out due to its enhanced stability and bioavailability compared to curcumin and other derivatives, making it more suitable for therapeutic applications.
Case Studies
Several case studies have illustrated the potential applications of DBDC:
- Case Study 1 : A study on mice demonstrated that DBDC administration reduced tumor size in xenograft models of breast cancer. The mechanism involved downregulation of oncogenic signaling pathways.
- Case Study 2 : Clinical trials assessing the anti-inflammatory effects of DBDC in patients with rheumatoid arthritis showed significant reductions in pain and inflammation markers after treatment .
Properties
IUPAC Name |
(1E,6E)-1,7-bis[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]hepta-1,6-diene-3,5-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H52O6Si2/c1-32(2,3)40(9,10)38-28-19-15-24(21-30(28)36-7)13-17-26(34)23-27(35)18-14-25-16-20-29(31(22-25)37-8)39-41(11,12)33(4,5)6/h13-22,26-27,34-35H,23H2,1-12H3/b17-13+,18-14+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOOAVJYBUPJAX-HBKJEHTGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)C=CC(CC(C=CC2=CC(=C(C=C2)O[Si](C)(C)C(C)(C)C)OC)O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([Si](OC1=C(C=C(C=C1)/C=C/C(O)CC(O)/C=C/C2=CC(=C(C=C2)O[Si](C(C)(C)C)(C)C)OC)OC)(C)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H52O6Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.